Active-Mono-Sulfone-PEG8-amido-Methyltetrazine
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Overview
Description
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine: is a small molecule composed of several functional groups, including a sulfone group, a polyethylene glycol (PEG) linker, and a methyltetrazine moiety . This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: : Industrial production of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfone group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The methyltetrazine moiety is highly reactive in inverse electron-demand Diels-Alder reactions with strained alkenes and alkynes.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dichloromethane, dimethyl sulfoxide), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine).
Major Products: : The major products formed from these reactions include bioconjugates, labeled biomolecules, and other functionalized compounds used in various scientific applications .
Scientific Research Applications
Active-Mono-Sulfone-PEG8-amido-Methyltetrazine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG8-amido-Methyltetrazine involves its ability to form stable covalent bonds with other molecules through click chemistry reactions. The methyltetrazine moiety reacts with strained alkenes and alkynes, forming stable adducts. This reactivity is harnessed for targeted labeling and conjugation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Active-Mono-Sulfone-PEG4-amido-Methyltetrazine: Similar structure but with a shorter PEG linker.
Active-Mono-Sulfone-PEG12-amido-Methyltetrazine: Similar structure but with a longer PEG linker.
Active-Mono-Sulfone-PEG8-amido-Dimethyltetrazine: Similar structure but with a dimethyl substitution on the tetrazine moiety.
Uniqueness: : Active-Mono-Sulfone-PEG8-amido-Methyltetrazine is unique due to its optimal PEG linker length, which provides a balance between solubility, stability, and reactivity. This makes it highly suitable for a wide range of bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C47H62N6O13S |
---|---|
Molecular Weight |
951.1 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C47H62N6O13S/c1-36-4-14-43(15-5-36)67(57,58)35-37(2)45(55)40-10-12-42(13-11-40)47(56)48-17-19-60-21-23-62-25-27-64-29-31-66-33-32-65-30-28-63-26-24-61-22-20-59-18-16-44(54)49-34-39-6-8-41(9-7-39)46-52-50-38(3)51-53-46/h4-15H,2,16-35H2,1,3H3,(H,48,56)(H,49,54) |
InChI Key |
JIYMLIPJZIKWMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origin of Product |
United States |
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